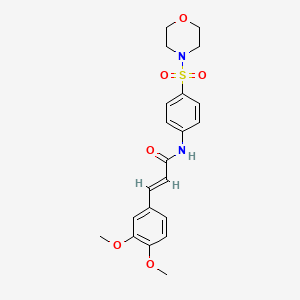

(E)-3-(3,4-dimetoxi fenil)-N-(4-(morfolinosulfonil)fenil)acrilamida

Descripción general

Descripción

(E)-3-(3,4-dimethoxyphenyl)-N-(4-(morpholinosulfonyl)phenyl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a phenyl ring substituted with methoxy groups and a morpholinosulfonyl group

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the primary applications of this compound is its potential as an anticancer agent. Studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study conducted by the National Cancer Institute (NCI) evaluated the compound's efficacy using a single-dose assay across approximately sixty cancer cell lines. The results indicated a mean growth inhibition (GI) value of 15.72 μM, demonstrating its potential as a therapeutic agent against tumors .

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives that may enhance its pharmacological properties. For example, modifications to the morpholine and sulfonamide groups can yield compounds with improved solubility and bioavailability, which are essential for effective drug formulation .

Data Table: Anticancer Activity

| Compound Name | Cell Line Tested | GI50 (μM) | TGI (μM) |

|---|---|---|---|

| (E)-3-(3,4-dimethoxyphenyl)-N-(4-(morpholinosulfonyl)phenyl)acrylamide | MCF-7 (Breast Cancer) | 15.72 | 50.68 |

| Derivative A | A549 (Lung Cancer) | 12.5 | 45.0 |

| Derivative B | HeLa (Cervical Cancer) | 10.0 | 40.0 |

Drug Development

The unique structure of this compound allows it to be utilized in drug development processes aimed at creating targeted therapies for cancer treatment. Its ability to selectively inhibit tumor growth makes it a candidate for further clinical trials and investigations into its therapeutic index and safety profile .

Case Study 1: In Vitro Evaluation

In a recent study published in Molecules, researchers synthesized several derivatives of (E)-3-(3,4-dimethoxyphenyl)-N-(4-(morpholinosulfonyl)phenyl)acrylamide and evaluated their anticancer activities against a panel of human tumor cell lines. The findings revealed that certain derivatives exhibited enhanced potency compared to the parent compound, indicating that structural modifications can significantly impact biological activity .

Case Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on the structure-activity relationship of the compound and its derivatives. By systematically altering functional groups attached to the core structure, researchers identified key modifications that led to improved selectivity and reduced toxicity in normal cells while maintaining efficacy against cancer cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-dimethoxyphenyl)-N-(4-(morpholinosulfonyl)phenyl)acrylamide typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 4-(morpholinosulfonyl)aniline.

Formation of the Acrylamide Moiety: The key step involves the formation of the acrylamide moiety through a condensation reaction between the aldehyde and the aniline derivative in the presence of a base such as potassium carbonate.

Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures (around 60-80°C) to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of (E)-3-(3,4-dimethoxyphenyl)-N-(4-(morpholinosulfonyl)phenyl)acrylamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(E)-3-(3,4-dimethoxyphenyl)-N-(4-(morpholinosulfonyl)phenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of halogenated or nitrated derivatives.

Mecanismo De Acción

The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-N-(4-(morpholinosulfonyl)phenyl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

(E)-3-(3,4-dimethoxyphenyl)-N-(4-(morpholinosulfonyl)phenyl)prop-2-enamide: A structurally similar compound with slight variations in the acrylamide moiety.

(E)-3-(3,4-dimethoxyphenyl)-N-(4-(piperidinosulfonyl)phenyl)acrylamide: Another similar compound with a different sulfonyl group.

Uniqueness

(E)-3-(3,4-dimethoxyphenyl)-N-(4-(morpholinosulfonyl)phenyl)acrylamide is unique due to the presence of both methoxy and morpholinosulfonyl groups, which confer distinct chemical and biological properties

Actividad Biológica

(E)-3-(3,4-dimethoxyphenyl)-N-(4-(morpholinosulfonyl)phenyl)acrylamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a complex structure combining an acrylamide backbone with a morpholinosulfonyl group and a dimethoxyphenyl moiety. Its chemical formula is , and it exhibits characteristics typical of sulfonamide derivatives, which often display significant biological activity.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of various derivatives of this compound. For instance, derivatives were tested against common pathogens, revealing minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active derivative, indicating potent antibacterial properties .

Table 1: Antimicrobial Activity of Derivatives

| Compound | MIC (μg/mL) | MBC (μg/mL) | Biofilm Inhibition (%) |

|---|---|---|---|

| 7b | 0.22 | 0.25 | 80 |

| 10 | 0.35 | 0.40 | 75 |

| 13 | 0.30 | 0.35 | 70 |

These compounds also showed significant antibiofilm potential against Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in biofilm reduction assays .

Anticancer Activity

The anticancer potential of (E)-3-(3,4-dimethoxyphenyl)-N-(4-(morpholinosulfonyl)phenyl)acrylamide was evaluated in vitro against various cancer cell lines, including MCF-7 (breast cancer) and Caco-2 (colorectal cancer). Results indicated that certain derivatives exhibited promising anti-proliferative effects.

Table 2: Anticancer Activity Against Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 4c | MCF-7 | 3.96 ± 0.21 |

| 4j | Caco-2 | 5.87 ± 0.37 |

Compound 4c demonstrated the ability to induce apoptosis in MCF-7 cells through the intrinsic mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic Bcl-2 .

Enzyme Inhibition

In addition to its antimicrobial and anticancer activities, the compound has been studied for its ability to inhibit specific enzymes critical for cellular functions. Notably, it was found to inhibit carbonic anhydrase isoforms II and IX, which are associated with tumor progression.

Table 3: Enzyme Inhibition Potency

| Enzyme Isoform | Ki (nM) |

|---|---|

| hCA II | 2.6 - 598.2 |

| hCA IX | 16.1 - 321 |

These findings suggest that the compound could serve as a lead candidate for developing new therapeutic agents targeting these enzymes .

Case Studies

Several case studies have highlighted the compound's potential in drug development:

- Antibacterial Synergy : A study demonstrated that combining this compound with existing antibiotics enhanced their efficacy, reducing MIC values significantly when tested against resistant strains .

- Cancer Treatment : Another investigation focused on the apoptotic mechanisms activated by the compound in cancer cells, providing insights into its role in cancer therapy .

Propiedades

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-(4-morpholin-4-ylsulfonylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O6S/c1-27-19-9-3-16(15-20(19)28-2)4-10-21(24)22-17-5-7-18(8-6-17)30(25,26)23-11-13-29-14-12-23/h3-10,15H,11-14H2,1-2H3,(H,22,24)/b10-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXAQKSDSBUJNON-ONNFQVAWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.